molecular formula C18H17N5OS B2637078 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380178-02-7

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2637078
CAS No.: 2380178-02-7
M. Wt: 351.43
InChI Key: PTMKZFHCCOLYKG-UHFFFAOYSA-N
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Description

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that features a thiazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c19-9-13-3-6-21-17(8-13)24-12-14-2-1-7-23(11-14)18-22-15-10-20-5-4-16(15)25-18/h3-6,8,10,14H,1-2,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMKZFHCCOLYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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